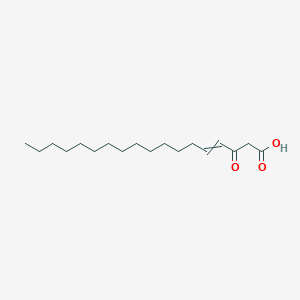

3-Oxooctadec-4-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

821786-77-0 |

|---|---|

Molecular Formula |

C18H32O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

3-oxooctadec-4-enoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h14-15H,2-13,16H2,1H3,(H,20,21) |

InChI Key |

OLXLIUHXNLTPAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(=O)CC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Regulation of 3 Oxooctadec 4 Enoic Acid

De Novo Fatty Acid Biosynthesis as a Foundational Pathway

De novo fatty acid synthesis (FAS) represents the primary metabolic route for producing fatty acids from non-lipid precursors. wikipedia.org This process is fundamental to the formation of the carbon backbone of 3-Oxooctadec-4-enoic acid. The synthesis begins with the precursor molecule acetyl-CoA, much of which is derived from carbohydrates via the glycolytic pathway. wikipedia.org

The initial and committed step in FAS is the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). wikipedia.orgnih.gov Malonyl-CoA then serves as the two-carbon donor for the growing fatty acid chain. uomustansiriyah.edu.iq In a cyclic series of reactions catalyzed by the multi-enzyme complex known as fatty acid synthase (FAS), two-carbon units from malonyl-ACP (the acyl carrier protein-bound form of malonate) are sequentially added to the growing acyl chain. uomustansiriyah.edu.iqlibretexts.org This elongation process continues until a 16-carbon fatty acid, palmitic acid (as palmitoyl-ACP), is formed. libretexts.org Further elongation cycles can produce stearic acid (18:0). nih.gov

This synthesis occurs in the cytoplasm of animal cells and the plastids of plant cells. slideshare.netagriculturejournals.cz It is a reductive process, requiring NADPH as a reducing agent. wikipedia.org The primary products of de novo synthesis are saturated fatty acids, principally palmitic acid (16:0) and stearic acid (18:0), which serve as the foundational precursors for a wide variety of other fatty acids, including this compound. nih.govagriculturejournals.cz

Elucidation of Enzymatic Transformations Leading to Keto and Enone Moieties

The conversion of a saturated 18-carbon fatty acid into this compound requires two key structural modifications: the introduction of a ketone group at the C-3 position and a double bond at the C-4 position. These transformations are accomplished by specific classes of enzymes.

Oxidative Enzymes in Fatty Acid Modification

The formation of a ketone (oxo) group on a fatty acid chain is typically an oxidative process. While direct enzymatic evidence for the synthesis of this compound is not extensively detailed, the mechanisms for forming other oxo fatty acids provide significant insight. Generally, oxo fatty acids are derived from hydroxylated fatty acids, which are formed from fatty acid hydroperoxides. gerli.comgerli.com

Enzymes such as lipoxygenases (LOXs), peroxidases, and cytochrome P450s are central to this process. csic.esvulcanchem.com LOXs catalyze the insertion of molecular oxygen into polyunsaturated fatty acids to form hydroperoxy fatty acids. gerli.com These unstable intermediates are then converted by other enzymes into a variety of oxylipins, including hydroxy and oxo fatty acids. gerli.comgerli.com In some bacteria, hydroxy fatty acids like 10-hydroxy-octadecanoic acid are produced by fatty acid hydratases, which are then oxidized to the corresponding keto fatty acid (10-oxo-octadecanoic acid) by hydroxy fatty acid dehydrogenases. frontiersin.org

Another potential pathway for ketone formation is the oxidation of a hydroxyl group. The omega-oxidation pathway, for instance, utilizes cytochrome P450 enzymes to hydroxylate the terminal methyl group of a fatty acid, which is then oxidized to a dicarboxylic acid. nih.govmdpi.com A similar enzymatic oxidation of a secondary alcohol at the C-3 position would yield the 3-oxo group.

It is also noteworthy that 3-ketoacyl-ACP is a standard intermediate in each cycle of fatty acid synthesis, which is normally reduced to a 3-hydroxyacyl-ACP. libretexts.org A modification or incomplete reaction within the FAS complex could potentially release a 3-oxo intermediate. Similarly, 3-ketoacyl-CoA is an intermediate in the mitochondrial beta-oxidation pathway of fatty acid degradation. uoanbar.edu.iqaocs.org

Desaturases and Ketone Formation Specificity

The introduction of the C-4 double bond (Δ4) to create the enone moiety is catalyzed by a class of enzymes known as fatty acid desaturases. slideshare.net These enzymes are responsible for creating double bonds at specific positions in the fatty acid chain. libretexts.org The desaturation process is an oxidative reaction that requires oxygen and a reducing agent like NADH or NADPH, with electrons typically transferred through an electron transport chain involving cytochrome b5. wikipedia.orggsartor.org

Desaturases exhibit high specificity for both the position of the new double bond and the fatty acid substrate. wikipedia.org For example, stearoyl-ACP Δ9-desaturase specifically converts stearic acid to oleic acid by introducing a double bond at the C-9 position. aocs.org A specific Δ4-desaturase would be required to form the double bond in this compound. Such enzymes exist in plants; for instance, a Δ4-palmitoyl-ACP desaturase is involved in the synthesis of petroselinic acid. agriculturejournals.cz

The formation of the enone structure (a conjugated system of a ketone and a double bond) suggests a coordinated or sequential action of a dehydrogenase/oxidase and a dehydratase. The formation of the 3-oxo group could precede or follow the creation of the double bond. A plausible mechanism involves the dehydration of a 3-hydroxy fatty acid intermediate, a reaction analogous to a step in both fatty acid synthesis and beta-oxidation, to form a double bond, followed by oxidation of the hydroxyl group.

Precursor Utilization and Metabolic Intermediates in Biosynthesis

The biosynthesis of the 18-carbon chain of this compound ultimately begins with acetyl-CoA and malonyl-CoA through the de novo synthesis pathway. wikipedia.orguomustansiriyah.edu.iq The direct saturated precursor for subsequent modification is stearic acid (18:0), likely in its activated form, stearoyl-CoA or stearoyl-ACP. agriculturejournals.cz

From this saturated C18 backbone, the pathway can diverge. One possibility is the action of a Δ4-desaturase to produce octadec-4-enoic acid, which is then oxidized at the C-3 position to yield the final product. Alternatively, the saturated stearoyl chain could first be oxidized to 3-hydroxystearic acid, which is then dehydrated to form the Δ4 double bond, followed by oxidation of the hydroxyl to a ketone, or a direct oxidation-dehydration sequence.

Interestingly, a related biosynthetic reaction has been identified in E. coli where (Z)-3-oxooctadec-13-enoyl-[acyl-carrier-protein] is formed through the condensation of (Z)-hexadec-11-enoyl-[acyl-carrier-protein] (a C16 unsaturated fatty acid) with malonyl-[acyl-carrier-protein]. ecmdb.ca This reaction is catalyzed by a β-ketoacyl-ACP synthase. ecmdb.ca This suggests an alternative route where an unsaturated C16 precursor could be elongated to directly generate a C18 3-oxo-enoic acid structure, bypassing the need for a separate desaturation step on a C18 chain.

| Precursor/Intermediate | Role in Biosynthesis |

| Acetyl-CoA | Primary building block for de novo synthesis. wikipedia.org |

| Malonyl-CoA | Two-carbon donor for chain elongation in FAS. nih.gov |

| Stearoyl-ACP/CoA | Saturated C18 product of FAS, precursor for modification. agriculturejournals.cz |

| 3-Hydroxyoctadecanoyl-ACP/CoA | Potential intermediate prior to dehydration and/or oxidation. libretexts.org |

| Octadec-4-enoyl-ACP/CoA | Potential intermediate after desaturation, prior to oxidation. |

Regulatory Mechanisms of Oxo Fatty Acid Biosynthesis in Producing Organisms

The biosynthesis of oxo fatty acids like this compound is tightly regulated, primarily through control of the foundational fatty acid synthesis and modification pathways.

Regulation of De Novo Synthesis : The key regulatory point of fatty acid synthesis is the enzyme Acetyl-CoA Carboxylase (ACC). wikipedia.org It is allosterically activated by citrate, which signals an abundance of acetyl-CoA and energy, and inhibited by palmitoyl-CoA, the end-product of the pathway, representing feedback inhibition. wikipedia.org In mammals, ACC is also regulated by hormones such as insulin (B600854), which promotes its activation, thereby stimulating fatty acid synthesis. nih.govwikipedia.org

Transcriptional Regulation : The expression of genes encoding key enzymes, such as fatty acid synthase and desaturases, is often under transcriptional control. nih.gov For example, in some bacteria, a two-component system involving a membrane-associated kinase (DesK) and a transcriptional regulator (DesR) controls the expression of desaturase genes in response to environmental signals like temperature changes. wikipedia.org

Substrate Availability : The rate of biosynthesis is also dependent on the availability of precursors like acetyl-CoA and NADPH. researchgate.net The production of oxo fatty acids derived from polyunsaturated fatty acids is directly linked to the availability of those precursors, which in animals are often essential fatty acids obtained from the diet. libretexts.org

Comparative Biosynthesis of Structurally Related Oxooctadecenoic Acids

The biosynthesis of this compound can be contextualized by comparing it with the formation of other oxooctadecenoic acid isomers. Many of these related compounds are synthesized in plants and other organisms from the polyunsaturated fatty acid, linoleic acid (18:2).

10-Oxo- and 13-Oxo- Derivatives : In various organisms, including bacteria and fungi, 10-hydroxy and 13-hydroxy fatty acids are formed from oleic or linoleic acid. frontiersin.orgnih.gov These are subsequently oxidized by dehydrogenases to produce compounds like 10-oxo-cis-12-octadecenoic acid (KetoA) and 13-oxooctadecadienoic acid. frontiersin.orgmdpi.com This pathway, involving initial hydroxylation followed by oxidation, is a common strategy.

9-Oxo- Derivatives : 9-oxooctadeca-10,12-dienoic acid has been isolated from red pepper. Its biosynthesis likely involves the oxidation of a corresponding 9-hydroxy intermediate, which itself is a product of lipoxygenase activity on linoleic acid. tandfonline.com

12-Oxo-Derivatives : In plants, the phytohormone jasmonic acid synthesis pathway begins with the lipoxygenase-mediated conversion of linolenic acid to a hydroperoxide, which is then converted to 12-oxo-phytodienoic acid (12-OPDA). grafiati.com

These comparative examples highlight a common theme: the use of lipoxygenase or hydratase enzymes to introduce a hydroxyl group onto a C18 fatty acid chain, followed by a dehydrogenase to form the ketone. This contrasts with the likely pathway for this compound, which appears to be more closely linked to the core machinery of fatty acid synthesis and beta-oxidation, given the C-3 position of the ketone.

Chemical Synthesis and Derivatization Strategies for 3 Oxooctadec 4 Enoic Acid

Total Synthesis Approaches for Stereochemical Control

Total synthesis provides a powerful means to construct 3-oxooctadec-4-enoic acid and its analogs with precise control over the stereochemistry of the molecule. This is particularly important for establishing structure-activity relationships and for producing specific, biologically active isomers.

The stereoselective construction of the Δ4-double bond is a critical step in the total synthesis of this compound. Various olefination reactions are employed to achieve the desired E- or Z-configuration. For instance, the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are commonly used to form carbon-carbon double bonds with good stereocontrol. mdpi.com The choice of reagents and reaction conditions can influence the diastereoselectivity of the olefination. mdpi.com

Another approach involves the use of metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, to join smaller fragments containing the pre-formed double bond. These methods offer high stereospecificity, preserving the geometry of the starting vinyl metallic or vinyl halide species.

Furthermore, stereoselective reduction of an alkyne at the Δ4 position can also yield the desired alkene geometry. For example, Lindlar catalysts are used for the syn-hydrogenation of alkynes to produce cis-alkenes. mdpi.com

The introduction of the ketone functionality at the C-3 position requires regioselective oxidation methods. One common strategy is the oxidation of a corresponding 3-hydroxy precursor. A variety of oxidizing agents can be employed, with the choice depending on the presence of other sensitive functional groups in the molecule.

Alternatively, the 3-oxo group can be installed through the reaction of an appropriate organometallic reagent with a carboxylic acid derivative that is activated at the C-3 position. Another method involves the rearrangement of an α,β-epoxy ketone, which can be synthesized from the corresponding α,β-unsaturated ketone.

Stereoselective Formation of the Δ4-Enoic Acid Moiety

Semi-Synthetic Routes from Readily Available Fatty Acid Precursors (e.g., Linoleic Acid)

Semi-synthetic approaches leverage the carbon backbone of abundant natural fatty acids, such as linoleic acid, to produce this compound and its analogs. wikipedia.org This strategy can be more efficient and cost-effective than total synthesis, especially for producing larger quantities of the target compound.

The conversion of linoleic acid typically involves a series of chemical transformations, including oxidation, isomerization, and functional group manipulations. For example, the double bonds in linoleic acid can be selectively oxidized to introduce hydroxyl or keto functionalities. mdpi.com Subsequent chemical steps can then be used to adjust the position of the double bond and install the 3-oxo group.

One potential pathway involves the enzymatic or chemical epoxidation of the double bonds in linoleic acid, followed by ring-opening and oxidation to generate the desired keto-acid. mdpi.com The regioselectivity of the initial epoxidation step is crucial for the successful synthesis of the target molecule.

Chemo-Enzymatic Synthesis Utilizing Biocatalysts

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and sustainable synthetic routes. mdpi.combeilstein-journals.orgmdpi.comfrontiersin.orgrsc.org Biocatalysts, such as lipases and oxidoreductases, can be used to perform key steps with high regio- and stereoselectivity, often under mild reaction conditions. mdpi.combeilstein-journals.orgmdpi.comfrontiersin.orgrsc.org

For the synthesis of this compound, enzymes can be employed for the selective oxidation of a fatty acid precursor at the C-3 position. For example, certain cytochrome P450 monooxygenases and peroxygenases can catalyze the hydroxylation of fatty acids at specific positions. d-nb.infonih.govresearchgate.netcsic.es The resulting 3-hydroxy fatty acid can then be chemically oxidized to the corresponding ketone. d-nb.infonih.govresearchgate.netcsic.es

Lipases can be used for the kinetic resolution of racemic mixtures of hydroxy fatty acids, providing access to enantiomerically pure precursors. frontiersin.org Additionally, enzymes can be used in cascade reactions, where multiple transformations are performed in a single pot, further increasing the efficiency of the synthesis. mdpi.com

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogs and derivatives of this compound is essential for understanding how structural modifications affect its biological activity. jst.go.jpresearchgate.net These structure-activity relationship (SAR) studies can help to identify the key pharmacophoric features of the molecule and guide the design of more potent and selective compounds.

One common strategy for creating analogs is to vary the length of the carbon chain. This can be achieved by using different starting materials in the total synthesis or by modifying the chain of a readily available fatty acid precursor. For example, shorter or longer chain fatty acids can be used as starting points for semi-synthetic routes.

Alterations in Ketone and Double Bond Positions

The structural framework of this compound offers multiple sites for modification, particularly at the ketone and double bond positions. Altering these functionalities can lead to the synthesis of a diverse array of analogs with potentially unique chemical and physical properties. Research into the synthesis of related oxo fatty acids provides insights into the strategies that can be employed for such modifications.

A key approach to creating structural diversity is through the synthesis of isomers where the oxo (keto) group is located at different positions along the fatty acid chain. While 3-oxo fatty acids are known intermediates in fatty acid metabolism, other saturated oxo fatty acids (SOFAs) with the oxo group at various positions have also been identified in nature, though they are less studied. acs.org A general and efficient synthetic route for preparing a library of SOFAs involves a photochemical hydroacylation reaction. This method utilizes commercially available ω-alkenoic acids and aldehydes, which react under mild conditions in water to yield the desired oxo fatty acids. acs.org For instance, this strategy has been successfully applied to synthesize various SOFAs, demonstrating its potential for creating analogs of this compound with the ketone at a different carbon. acs.org

Another strategy for altering the ketone position involves the oxidation of corresponding hydroxy fatty acids. For example, the synthesis of 9-hydroxy-10-oxooctadec-15-enoic acid, an analog with the keto group at the C-10 position, has been achieved through a stereoselective route involving the coupling of chiral sulfone and aldehyde segments. jst.go.jpresearchgate.net This highlights the possibility of synthesizing specific stereoisomers by carefully choosing chiral starting materials and reaction conditions.

The position of the double bond can also be manipulated. While this compound features an α,β-unsaturated ketone system, synthetic strategies allow for the introduction of double bonds at other locations within the carbon chain. utexas.edumasterorganicchemistry.com For example, the synthesis of (2E,9E)-4-oxooctadeca-2,9-dienoic acid and (2E,11Z)-4-oxooctadeca-2,11-dienoic acid, isolated from the basidiomycete Hygrophorus eburneus, demonstrates the natural occurrence and synthetic accessibility of isomers with additional or repositioned double bonds. researchgate.net

Furthermore, the geometry of the double bond (cis or trans) is another point of variation. The synthesis of (E)-6-oxooctadec-4-enoic acid showcases an isomer where the double bond is in the trans (E) configuration and located between C-4 and C-5, while the ketone is at C-6. nih.gov Synthetic methods for creating α,β-unsaturated ketones often provide control over the stereochemistry of the double bond, allowing for the selective preparation of either the (E) or (Z) isomer.

Ozonolysis is a powerful technique for cleaving double bonds and can be used to determine their position within a fatty acid chain. libretexts.org By analyzing the resulting aldehyde and/or ketone fragments, the location of the original double bond can be deduced. libretexts.org This analytical method can also be used in a retrosynthetic manner to design synthetic routes to analogs with double bonds at specific positions.

The following table summarizes some examples of synthesized analogs with altered ketone and double bond positions, showcasing the structural diversity achievable.

| Compound Name | Ketone Position | Double Bond Position(s) | Reference |

| (2E,9E)-4-oxooctadeca-2,9-dienoic acid | 4 | 2 (E), 9 (E) | researchgate.net |

| (2E,11Z)-4-oxooctadeca-2,11-dienoic acid | 4 | 2 (E), 11 (Z) | researchgate.net |

| (E)-6-oxooctadec-4-enoic acid | 6 | 4 (E) | nih.gov |

| 9-Hydroxy-10-oxooctadec-15-enoic acid | 10 | 15 | jst.go.jpresearchgate.net |

| (±)-(11E)-13-Hydroxy-10-oxooctadec-11-enoic acid | 10 | 11 (E) | acs.org |

Derivatization at the Carboxylic Acid Moiety (e.g., Esters, Amides)

The carboxylic acid group of this compound is a prime target for derivatization, allowing for the synthesis of a wide range of functional analogs, most notably esters and amides. These modifications can alter the compound's polarity, solubility, and potential for further chemical transformations. thermofisher.comcolostate.edugcms.cz

Esterification

Esterification is a common derivatization method for carboxylic acids. gcms.cz The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. gcms.cz Various alcohols can be used, leading to the formation of different esters, such as methyl, ethyl, or propyl esters. colostate.edu For instance, the synthesis of α-keto esters can be achieved through the oxidative esterification of acetophenones with alcohols in the presence of a copper catalyst and molecular oxygen. organic-chemistry.org Another approach involves the use of dimethylformamide dialkyl acetals to convert carboxylic acids to their methyl esters. gcms.cz

More recent and efficient methods for ester synthesis include dehydrative coupling of carboxylic acids with alcohols mediated by sulfuryl fluoride (B91410) (SO2F2) at room temperature. researchgate.net This method offers a broad substrate scope and high yields. researchgate.net Additionally, photocatalytic methods have been developed for the synthesis of esters from carboxylic acids and alkenes. organic-chemistry.org

Amidation

The conversion of carboxylic acids to amides is another important derivatization strategy. thermofisher.com This transformation is often achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with an amine. colostate.edu Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIPC), are widely used to facilitate the formation of amide bonds between carboxylic acids and amines in organic solvents. thermofisher.com

Recent advances in amide synthesis include mechanochemical methods that are more environmentally friendly. rsc.org For example, a rapid and efficient synthesis of amides from carboxylic acids can be achieved through in-situ acid activation with 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (B44618) (PPh3) under solvent-drop grinding conditions. rsc.org This method is compatible with a variety of functional groups. rsc.org

Furthermore, on-tissue chemical derivatization techniques have been developed for the analysis of carboxylic acids in biological samples. nih.gov These methods often involve the use of reagents that react with the carboxylic acid to form a charged-tagged amide, which can then be detected with high sensitivity by mass spectrometry. nih.gov

The following table provides an overview of common derivatization reactions for the carboxylic acid moiety.

| Derivative | Reagents/Reaction Conditions | Reference |

| Esters | ||

| Methyl, Ethyl, Propyl Esters | Alcohol (e.g., Methanol, Ethanol, Propanol), Acid Catalyst (e.g., H2SO4, HCl) | colostate.edugcms.cz |

| α-Ketoesters | Acetophenones, Alcohols, Copper Catalyst, O2 | organic-chemistry.org |

| Esters (Dehydrative Coupling) | Alcohols, Sulfuryl Fluoride (SO2F2) | researchgate.net |

| Amides | ||

| Primary, Secondary, Tertiary Amides | Thionyl Chloride (to form acid chloride), followed by Amine | colostate.edu |

| Amides (Peptide Coupling) | Amines, Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIPC) | thermofisher.com |

| Amides (Mechanochemical) | Amines, 2,4,6-Trichloro-1,3,5-triazine (TCT), Triphenylphosphine (PPh3) | rsc.org |

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate an article on the specific biological activities of the chemical compound This compound according to the detailed outline provided.

Extensive searches for research findings on the antimicrobial, anti-inflammatory, and specific mechanistic actions such as the inhibition of fatty acid biosynthesis, modulation of virulence factors, or attenuation of NF-κB signaling for this particular compound did not yield any specific results. The existing literature focuses on other related fatty acids and their biological activities, but no dedicated studies on "this compound" in these contexts could be identified.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested structure and content inclusions at this time. Further research on this specific compound is needed to elucidate its potential biological roles.

Biological Activities and Mechanistic Investigations of 3 Oxooctadec 4 Enoic Acid

Anti-Inflammatory Processes and Immunomodulation

Modulation of Pro-Inflammatory Cytokine Production

A comprehensive review of scientific literature did not yield specific studies detailing the direct effects of 3-Oxooctadec-4-enoic acid on the production of pro-inflammatory cytokines. While other related fatty acids isolated from marine algae have been shown to impair the generation of cytokines such as IL-6 and TNF-α, specific data on this compound's role in this process is not currently available.

Impact on Leukocyte Function and Migration

There is currently no specific information available in the scientific literature regarding the impact of this compound on leukocyte function and migration. Research on other molecules has shown that some fatty acid derivatives can possess chemotactic activity for leukocytes or inhibit their migration as part of an anti-inflammatory response. However, studies directly investigating these effects for this compound have not been identified.

Cell Signaling Pathway Modulation

Influence on MAPK (ERK, JNK) Signaling

An extensive search of published research found no direct evidence or studies investigating the influence of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK and JNK pathways. The MAPK pathways are critical in regulating cellular processes like proliferation and stress responses, and while other marine-derived compounds have been shown to inhibit these pathways, the specific role of this compound remains uncharacterized.

Regulation of Apoptosis and Cell Proliferation in Eukaryotic Cells

There is a lack of specific data on the role of this compound in the regulation of apoptosis and cell proliferation in eukaryotic cells. The balance between cell proliferation and apoptosis is crucial for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. While numerous natural compounds are studied for their ability to induce apoptosis or inhibit proliferation in cancer cells, no such research has been published specifically for this compound.

Effects on Angiogenesis and Endothelial Cell Function

Specific research detailing the effects of this compound on angiogenesis and endothelial cell function is not available in the current scientific literature. Angiogenesis, the formation of new blood vessels, is a vital process regulated by various signaling molecules. Studies on a related compound, (E)-9-oxooctadec-10-enoic acid, have shown it to block VEGF-stimulated angiogenesis. However, similar investigations for this compound have not been reported.

Role in Plant Physiology (e.g., Flower Induction)

A review of the literature found no studies concerning the role of this compound in plant physiology, including processes such as flower induction. Plant flowering is a complex process regulated by a network of hormones and environmental cues. There is no current evidence to suggest the involvement of this compound in these pathways.

Cytotoxic Activity in Cell-Based Assays

The cytotoxic potential of oxo-fatty acids is a subject of growing scientific interest. While direct studies on this compound are limited in publicly available research, the examination of structurally similar compounds provides insights into the potential biological activities of this class of molecules. The presence of a keto group and unsaturation within the fatty acid chain appears to be a key determinant of their cytotoxic effects.

Molecular Interactions and Target Identification of 3 Oxooctadec 4 Enoic Acid

Identification of Specific Enzyme Targets (e.g., Kynurenine-3-hydroxylase, Human Cytomegalovirus Protease)

Direct enzymatic targets of 3-Oxooctadec-4-enoic acid are not extensively documented in scientific literature. However, the bioactivity of structurally related compounds provides a basis for predicting potential interactions. The 4-oxo-enoic acid motif is a recognized pharmacophore that exhibits inhibitory effects on various enzymes.

Research into related molecules, such as aryl- and heteroaryl-substituted 4-oxobut-2-enoic acids, has shown inhibitory activity against enzymes like kynurenine-3-hydroxylase and human cytomegalovirus protease. Kynurenine-3-hydroxylase (KMO), an enzyme in the tryptophan degradation pathway, is a target for neurodegenerative diseases. Human cytomegalovirus (HCMV) protease is essential for viral replication, making it a target for antiviral therapies. The structural similarity suggests that this compound could potentially interact with these or similar enzyme targets.

Furthermore, studies on other 4-oxo-enoic acid derivatives have demonstrated a broader range of enzyme inhibition. For instance, various (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have been shown to be potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, with inhibition constants (Kᵢ) in the low nanomolar range. tandfonline.com Similarly, 4-oxosebacic acid has been identified as a species-specific, irreversible inhibitor of porphobilinogen (B132115) synthase (PBGS), an essential enzyme in tetrapyrrole biosynthesis. nih.gov These findings underscore the potential of the 4-oxo-enoic acid scaffold to serve as a basis for designing specific enzyme inhibitors. tandfonline.comnih.gov

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

|---|---|---|

| 4a | 41.79 ± 13.19 | 2.94 ± 1.31 |

| 4b | 31.11 ± 11.23 | 2.33 ± 0.89 |

| 4g | 22.15 ± 7.76 | 2.01 ± 0.52 |

| 4m | 28.52 ± 9.41 | 2.11 ± 0.76 |

Protein-Ligand Binding Studies and Binding Kinetics

The biological effects of a compound are contingent upon its ability to bind to protein targets. Protein-ligand binding studies are therefore crucial for identifying these targets and understanding the affinity and kinetics of the interaction. oatext.comrsc.org For this compound, specific protein binding partners and their binding kinetics have not been detailed in published research.

However, a positional isomer, (4E)-6-oxooctadec-4-enoic acid, has been isolated from soil Streptomyces species, suggesting it is a natural product with inherent biological interactions. nih.govnih.gov The identification of such natural products often precedes the detailed characterization of their molecular targets.

Methodologies such as affinity-based protein profiling (ABPP) are powerful tools for identifying the protein binding partners of small molecules like fatty acids. oatext.com This technique typically involves modifying the compound of interest with a reporter tag and a photoreactive group. This "probe" can then be introduced into a biological system (e.g., cell lysate or live cells) where it binds to its targets. Upon photoactivation, a covalent bond is formed, allowing for the subsequent isolation and identification of the protein targets via mass spectrometry. oatext.com While specific ABPP studies for this compound have not been performed, this approach represents a clear path toward identifying its direct binding partners and understanding its mechanism of action.

Receptor-Mediated Signaling Events

Many fatty acids exert their effects by activating cell surface or nuclear receptors, thereby initiating downstream signaling cascades. While signaling pathways directly mediated by this compound have not been elucidated, research on other, structurally similar oxo-enoic fatty acids provides valuable insights into potential mechanisms.

These related compounds have been shown to modulate key signaling pathways involved in inflammation and angiogenesis. For example, the enone fatty acid (E)-9-oxooctadec-10-enoic acid, isolated from the red alga Gracilaria verrucosa, inhibits angiogenesis by attenuating nuclear factor-κB (NF-κB) signaling in vascular endothelial cells. nih.gov This compound was found to block the proliferation and migration of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF). nih.gov Other related fatty acids, (E)-10-oxooctadec-8-enoic acid and (E)-9-oxooctadec-10-enoic acid, have been shown to impair the production of inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). researchgate.net These effects point to an interaction with signaling pathways that regulate the inflammatory response. researchgate.net

These findings suggest that this compound may possess similar capabilities to modulate critical cellular signaling networks. However, direct experimental evidence is required to confirm these potential activities.

| Compound | Observed Effect | Signaling Pathway Implicated | Reference |

|---|---|---|---|

| (E)-9-oxooctadec-10-enoic acid | Inhibition of VEGF-induced angiogenesis | NF-κB signaling | nih.gov |

| (E)-10-oxooctadec-8-enoic acid | Inhibition of inflammatory marker production (NO, IL-6, TNF-α) | Inflammatory signaling pathways | researchgate.net |

| (E)-9-oxooctadec-10-enoic acid | Inhibition of inflammatory marker production | Inflammatory signaling pathways | researchgate.net |

Global Proteomic and Metabolomic Profiling in Response to Compound Exposure

To obtain a comprehensive understanding of a compound's biological impact, global, unbiased "-omics" approaches are invaluable. Proteomics and metabolomics systematically analyze the entire set of proteins or metabolites in a biological sample, respectively, providing a snapshot of the cellular state. lcms.czmdpi.com To date, no such global profiling studies have been published detailing the cellular response to this compound exposure.

A typical proteomics experiment would involve treating a cell culture or model organism with this compound and a vehicle control. After a set period, proteins would be extracted, digested into peptides, and analyzed by high-resolution mass spectrometry. mdpi.comwur.nl By quantifying the relative abundance of thousands of proteins between the treated and control groups, researchers can identify which proteins and, consequently, which biological pathways are perturbed by the compound. lcms.cz

Similarly, metabolomic profiling would analyze the small-molecule metabolites in a sample. mdpi.com This can reveal alterations in metabolic pathways, such as energy metabolism or lipid biosynthesis, that are affected by the compound. Notably, the isomer (4E)-6-oxooctadec-4-enoic acid was successfully isolated from Streptomyces through a metabolomics-based approach that utilized liquid chromatography-high resolution mass spectrometry (LC-HRMS) to identify novel natural products from complex mixtures. nih.gov This highlights the power of metabolomics not only to study the effects of a compound but also to discover new ones.

Genomic and Transcriptomic Analysis of Gene Expression Modulation

The biological activity of a compound is often mediated by changes in gene expression. Genomic and transcriptomic analyses are used to study the DNA sequence and the complete set of RNA transcripts, respectively, to understand how a compound modulates cellular function at the genetic level. nih.govcompletegenomics.com There is currently no available data on the genomic or transcriptomic modulation induced by this compound.

Transcriptomic analysis, commonly performed using RNA-sequencing (RNA-Seq), would be a powerful method to investigate the effects of this compound. In such an experiment, cells or tissues would be exposed to the compound, after which their RNA would be extracted and sequenced. The resulting data would allow for the identification of genes that are either upregulated or downregulated in response to the compound. nih.gov This information can reveal the cellular processes and signaling pathways that are transcriptionally regulated by the compound. For example, transcriptomic analysis has been used to understand the response of rice roots to another natural product, ferulic acid. blogspot.com A similar approach applied to this compound would provide significant insights into its molecular mechanism of action.

Metabolic Fates and Pathways of 3 Oxooctadec 4 Enoic Acid in Biological Systems

Catabolic Pathways and Energy Metabolism

The primary catabolic fate of 3-Oxooctadec-4-enoic acid is its breakdown to generate ATP, the energy currency of the cell. This process occurs predominantly through β-oxidation, a mitochondrial pathway that systematically shortens the fatty acid chain.

β-Oxidation of Unsaturated Fatty Acids

As an unsaturated fatty acid, the β-oxidation of this compound requires additional enzymatic steps compared to its saturated counterparts. The presence of a double bond at the fourth carbon (Δ⁴) necessitates the action of an isomerase to reposition the double bond for the standard β-oxidation machinery to proceed.

The initial cycles of β-oxidation for an 18-carbon fatty acid like this compound would proceed similarly to that of saturated fatty acids, yielding molecules of acetyl-CoA. However, as the chain is shortened, the cis-Δ⁴ double bond will eventually be encountered. At this point, the enzyme Δ³,Δ²-enoyl-CoA isomerase would likely be involved to convert the cis-Δ³ intermediate (formed after a few cycles of oxidation) into a trans-Δ² configuration, which is a substrate for the next enzyme in the β-oxidation spiral. ontosight.ai The presence of the 3-oxo group suggests that this compound may be an intermediate in the β-oxidation pathway itself or could be channeled into it after initial processing. The enzyme 3-ketoacyl-CoA thiolase plays a crucial role in the final step of each β-oxidation cycle, cleaving the β-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. plos.orguniprot.org

The complete oxidation of a fatty acid yields a significant amount of energy in the form of FADH₂, NADH, and acetyl-CoA. Each of these molecules subsequently enters the electron transport chain and the citric acid cycle to produce ATP. nih.gov

Fate of Acetyl-CoA Intermediates

The acetyl-CoA molecules produced from the β-oxidation of this compound have several potential fates, largely dependent on the metabolic state of the organism.

Citric Acid Cycle: Under normal conditions, acetyl-CoA enters the citric acid cycle (TCA cycle) by condensing with oxaloacetate to form citrate. This initiates a series of reactions that generate ATP, NADH, and FADH₂. nih.gov

Ketogenesis: In situations of high fatty acid breakdown, such as during fasting or on a ketogenic diet, the liver can produce an excess of acetyl-CoA that overwhelms the capacity of the TCA cycle. nih.gov This surplus acetyl-CoA is then diverted into the ketogenesis pathway, leading to the formation of ketone bodies: acetoacetate, β-hydroxybutyrate, and acetone. nih.govwikipedia.org These ketone bodies can be transported to other tissues, like the brain and heart, to be used as an alternative energy source. nih.govwikipedia.org The liver itself cannot utilize ketone bodies for energy. wikipedia.org

Table 1: Key Enzymes in the Catabolism of this compound

| Enzyme | Function | Pathway |

| Acyl-CoA Synthetase | Activates the fatty acid by attaching Coenzyme A. | β-Oxidation (Initiation) |

| Acyl-CoA Dehydrogenase | Introduces a double bond in the fatty acyl-CoA. | β-Oxidation |

| Enoyl-CoA Hydratase | Adds a water molecule across the double bond. | β-Oxidation |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group. | β-Oxidation |

| Δ³,Δ²-Enoyl-CoA Isomerase | Isomerizes the double bond in unsaturated fatty acids. | β-Oxidation of Unsaturated Fatty Acids |

| 3-Ketoacyl-CoA Thiolase | Cleaves the β-ketoacyl-CoA to release acetyl-CoA. plos.orguniprot.org | β-Oxidation |

| HMG-CoA Synthase | A key enzyme in the synthesis of ketone bodies from acetyl-CoA. nih.gov | Ketogenesis |

| HMG-CoA Lyase | Cleaves HMG-CoA to produce acetoacetate. nih.gov | Ketogenesis |

Anabolic Conversions and Integration into Complex Lipids

Anabolism is the set of metabolic pathways that construct larger molecules from smaller units, a process that requires energy. wikipedia.org When cellular energy stores are replete, the intermediates from the catabolism of this compound, primarily acetyl-CoA, can be redirected towards anabolic pathways.

Acetyl-CoA serves as a fundamental building block for the synthesis of a wide array of biomolecules. news-medical.net Through a process called lipogenesis, acetyl-CoA can be used to synthesize new fatty acids. news-medical.net These newly synthesized fatty acids, or the original this compound molecule itself after potential modifications, can be incorporated into more complex lipids. These complex lipids include:

Triglycerides: The primary form of energy storage in adipose tissue.

Phospholipids: Essential components of all cellular membranes, forming the phospholipid bilayer that provides structural integrity and regulates the passage of molecules. wikipedia.org

Sphingolipids: A class of lipids that are particularly abundant in the myelin sheath of nerve cells and play roles in signal transduction.

Ketone bodies, which can be formed from the acetyl-CoA derived from this compound, can also serve as precursors for lipid synthesis, particularly for cholesterol and fatty acids in the developing brain. ocl-journal.orgnih.gov

Transport Mechanisms and Cellular Uptake

As a long-chain fatty acid, this compound requires specific transport proteins to cross cellular membranes. Free fatty acids are generally unable to freely diffuse across the plasma membrane due to their charge. wikipedia.org Their entry into cells is facilitated by a family of fatty acid transport proteins (FATPs), such as the SLC27 family. wikipedia.org

Once inside the cell, the fatty acid must be transported into the mitochondria for β-oxidation. This is accomplished via the carnitine shuttle system. The fatty acid is first activated to its acyl-CoA derivative in the cytoplasm. This acyl-CoA is then attached to carnitine by the enzyme carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane. nih.gov The resulting acylcarnitine is then transported across the inner mitochondrial membrane by a translocase. Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back to acyl-CoA, which can then enter the β-oxidation pathway. nih.gov

Role in Lipid Homeostasis and Energetic Balance

The balance between the breakdown and synthesis of fatty acids like this compound is tightly regulated by hormones such as insulin (B600854) and glucagon (B607659). wikipedia.org Insulin promotes the storage of lipids, while glucagon stimulates their breakdown to release energy. Dysregulation of this balance can contribute to metabolic disorders. The presence of a 3-oxo group in the fatty acid chain may have specific regulatory roles, as intermediates in fatty acid metabolism can act as signaling molecules. For instance, certain fatty acid intermediates have been shown to influence the unfolded protein response in the endoplasmic reticulum, highlighting a link between lipid metabolism and cellular stress responses. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of 3 Oxooctadec 4 Enoic Acid Analogs

Elucidation of Key Structural Features for Biological Potency

For instance, in a study of various oxo-octadecanoic acids, the 12-oxo derivative demonstrated optimal anti-inflammatory activity compared to its 9- and 10-oxo isomers. This suggests that the precise location of the carbonyl group is a key determinant of its interaction with biological targets, likely influencing how the molecule fits into the binding pockets of enzymes involved in inflammatory pathways.

Furthermore, the presence of unsaturation can significantly modulate activity. The introduction of a double bond, as seen in 12-Oxo-9(Z)-octadecenoic acid, not only alters the molecule's shape and flexibility but also increases its susceptibility to oxidation, which can impact its biological function.

The combination of a β,γ-unsaturated carbonyl group has been identified as a crucial feature for certain biological activities, such as flower induction in Lemna paucicostata. nii.ac.jp Analogs possessing this moiety were found to be active, suggesting that this particular arrangement is essential for the observed biological effect. nii.ac.jp This highlights the importance of the relative positions of the carbonyl group and double bonds in defining the molecule's reactivity and biological interactions.

Comparative Analysis of Isomeric Oxooctadecenoic Acids

Comparing the biological activities of different isomers of oxooctadecenoic acid provides valuable insights into the structural requirements for specific effects. The position of the oxo group and the geometry of the double bonds are critical determinants of a molecule's biological profile.

A study comparing (E,E)- and (E,Z)-9-oxooctadeca-10,12-dienoic acids found that both isomers exhibited potent inhibitory activity against acetyl-CoA carboxylase, with IC50 values of 1.4 x 10⁻⁶ M and 1.5 x 10⁻⁶ M, respectively. tandfonline.com Interestingly, the study noted that the inhibitory activity was not significantly influenced by the position of the oxygen functional group in the middle of the alkyl chain or the configuration of the double bonds in this specific case. tandfonline.com However, the presence of double bonds between the terminal carboxyl group and the mid-chain oxygen functional group was found to lower the inhibitory activity. tandfonline.com

In contrast, other research has highlighted the significance of the oxo group's position. For example, a comparative analysis of different enone fatty acid isomers demonstrated that the location of the enone moiety is crucial for their anti-inflammatory activity. sci-hub.se Specifically, (E)-9-oxohexadec-10-enoic acid, (E)-10-oxooctadec-8-enoic acid, and (E)-9-oxooctadec-10-enoic acid were identified and their structures confirmed, indicating that subtle shifts in the position of the double bond relative to the keto group can result in distinct chemical entities with potentially different biological properties. sci-hub.se

Metabolomic studies of Calendula officinalis have also revealed the presence of different isomers of oxooctadecadienoic acid, suggesting that plants synthesize a variety of these compounds, which may have distinct physiological roles. researchgate.netnih.gov The differential distribution of these isomers within the plant, such as in ligulate versus tubular flowers, further implies specialized functions. researchgate.netnih.gov

The following table provides a comparative overview of different oxooctadecenoic acid isomers and their reported biological activities:

| Compound Name | Oxo Position | Double Bond Position(s) | Reported Biological Activity |

| (E,E)-9-oxooctadeca-10,12-dienoic acid | 9 | 10(E), 12(E) | Acetyl-CoA carboxylase inhibitor tandfonline.com |

| (E,Z)-9-oxooctadeca-10,12-dienoic acid | 9 | 10(E), 12(Z) | Acetyl-CoA carboxylase inhibitor tandfonline.com |

| (E)-10-oxooctadec-8-enoic acid | 10 | 8(E) | Anti-inflammatory constituent sci-hub.se |

| (E)-9-oxooctadec-10-enoic acid | 9 | 10(E) | Anti-inflammatory constituent sci-hub.se |

| (4E)-6-oxooctadec-4-enoic acid | 6 | 4(E) | Natural product with potential anti-MRSA activity researcher.life |

| (E)-4-oxooctadec-2-enoic acid | 4 | 2(E) | Bactericidal and fungicidal activity researchgate.net |

| (2E,9E)-4-oxooctadeca-2,9-dienoic acid | 4 | 2(E), 9(E) | Bactericidal and fungicidal activity researchgate.net |

| (2E,11Z)-4-oxooctadeca-2,11-dienoic acid | 4 | 2(E), 11(Z) | Bactericidal and fungicidal activity researchgate.net |

Rational Design of Derivatives with Enhanced or Selective Biological Activities

The insights gained from SAR studies are instrumental in the rational design of novel derivatives of 3-oxooctadec-4-enoic acid with enhanced or more selective biological activities. By systematically modifying the lead compound's structure, researchers can aim to improve its efficacy, reduce off-target effects, and optimize its physicochemical properties for better bioavailability.

One common strategy involves the modification of the carboxylic acid group. For instance, the synthesis of N-substituted derivatives of a similar scaffold, 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid, led to the discovery of compounds with potent antiproliferative activity. nih.gov This suggests that converting the carboxylic acid to an amide or other functional groups could be a viable approach for creating more potent analogs of this compound.

Another approach focuses on altering the alkyl chain and the position of the oxo and enoic moieties. The synthesis of various enone fatty acid analogues has been undertaken to explore the impact of these modifications on anti-inflammatory activity. sci-hub.se By creating a library of related compounds, researchers can systematically evaluate how changes in chain length, the position of the keto group, and the geometry of the double bond affect the desired biological outcome.

The development of multifunctional derivatives is another promising avenue. For example, in the context of Alzheimer's and Parkinson's diseases, ferulic acid derivatives have been rationally designed to possess multiple beneficial properties, such as antioxidant and anti-inflammatory effects. nih.gov A similar strategy could be applied to this compound, where structural modifications could be introduced to confer additional therapeutic benefits.

The following table summarizes some strategies for the rational design of derivatives and their potential outcomes:

| Modification Strategy | Rationale | Potential Outcome |

| Modification of the carboxylic acid group (e.g., esterification, amidation) | Improve cell permeability, alter binding interactions | Enhanced potency, improved pharmacokinetic properties nih.gov |

| Alteration of the alkyl chain length | Optimize lipophilicity and fit within the target's binding pocket | Increased biological activity, improved selectivity |

| Shifting the position of the oxo and enoic groups | Modulate the electrophilicity and geometry of the molecule | Enhanced or altered biological activity, discovery of novel activities sci-hub.se |

| Introduction of new functional groups (e.g., hydroxyl, halogen) | Create new interaction points with the biological target | Increased binding affinity, improved selectivity mdpi.com |

| Synthesis of hybrid molecules | Combine the pharmacophore of this compound with another active moiety | Multifunctional compounds with synergistic effects nih.gov |

Computational Chemistry and Molecular Docking for SAR Prediction

Computational chemistry and molecular docking are powerful in silico tools that play a crucial role in modern drug discovery and the prediction of structure-activity relationships. nih.govuneb.br These methods allow researchers to model the interactions between a ligand, such as this compound or its analogs, and its biological target at the molecular level.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov This information is invaluable for understanding the SAR of a series of compounds and for guiding the design of new derivatives with improved binding characteristics. For instance, docking studies can help to rationalize why certain isomers of oxooctadecenoic acid are more active than others by revealing differences in their binding poses and interactions with key amino acid residues in the active site of a target protein. plos.org

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic properties of molecules, such as their molecular electrostatic potential (MEP). nih.gov The MEP map can predict the reactive sites for electrophilic and nucleophilic attacks, which is crucial for understanding a molecule's reactivity and its potential to interact with biological macromolecules. nih.gov

These computational approaches have been successfully applied in various drug discovery projects. For example, they have been used to predict potential inhibitors against the dengue virus and to study the schistosomicidal properties of imidazole (B134444) alkaloids. plos.orgfrontiersin.org In the context of this compound, these methods could be employed to:

Identify potential biological targets by virtually screening the compound against a library of protein structures.

Predict the binding affinity of a series of analogs to a known target, thereby prioritizing the synthesis of the most promising compounds.

Rationalize the observed SAR data by visualizing the molecular interactions that govern biological activity.

Guide the design of new derivatives with enhanced potency and selectivity by suggesting specific structural modifications that would improve binding.

The integration of computational chemistry and molecular docking with experimental studies creates a synergistic workflow that can significantly accelerate the process of lead optimization and the development of new therapeutic agents based on the this compound scaffold.

Advanced Analytical Methodologies for Research on 3 Oxooctadec 4 Enoic Acid

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a cornerstone technique for the analysis of fatty acids, providing critical information on molecular weight and structure through the mass-to-charge ratio (m/z) of ionized molecules. etamu.edu When coupled with chromatographic separation, it becomes a powerful tool for both identification and quantification.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of 3-Oxooctadec-4-enoic acid. Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement, typically to within 5 parts per million (ppm), which allows for the determination of a unique elemental formula. researchgate.net For this compound, with the molecular formula C₁₈H₃₂O₃, HRMS is used to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The technique is crucial in the initial stages of identifying novel compounds from natural sources or complex reaction mixtures. nih.govnih.gov

Table 1: Theoretical HRMS Data for this compound (C₁₈H₃₂O₃)

| Ion Type | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M-H]⁻ | C₁₈H₃₁O₃⁻ | 295.22732 |

| [M+H]⁺ | C₁₈H₃₃O₃⁺ | 297.24297 |

Note: The theoretical masses are calculated based on the most abundant isotopes of each element.

For the analysis of this compound within biological matrices, Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) is the method of choice. chemrxiv.org This approach is central to the field of metabolomics, which involves the comprehensive study of metabolites in a biological system. researchgate.netnih.gov

The process involves:

Liquid Chromatography (LC): The compound is first separated from other metabolites in a sample based on its physicochemical properties (e.g., polarity) using a reversed-phase or HILIC column. chemrxiv.org

Electrospray Ionization (ESI): As the separated compound elutes from the LC column, it is sprayed into the mass spectrometer and gently ionized, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS): The ions are then analyzed by a high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap), which measures their accurate mass-to-charge ratio. nih.gov

This technique was successfully used in the metabolic profiling of Streptomyces species to identify novel fatty acid derivatives, demonstrating its power in natural product discovery. nih.govpeeref.com The combination of retention time from LC and accurate mass from HRMS provides high confidence in compound identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for fatty acid analysis. etamu.edu However, due to the low volatility and polar nature of carboxylic acids, this compound must first be chemically modified into a more volatile and thermally stable derivative. jfda-online.com

A common derivatization procedure is the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME). jfda-online.com This is often achieved using reagents like BF₃-methanol or acidic methanol. The resulting derivative can then be analyzed by GC-MS, where it is separated from other compounds based on its boiling point and polarity before being fragmented and detected by the mass spectrometer. etamu.edujfda-online.com The fragmentation patterns observed in the mass spectrum provide structural information that can confirm the identity of the fatty acid. nih.govjapsonline.com

Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) for Metabolomics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While mass spectrometry provides the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise three-dimensional structure of a molecule. unesp.br It provides detailed information about the carbon skeleton and the chemical environment of each hydrogen and carbon atom.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete structural assignment of this compound. unesp.brscispace.com

¹H NMR (Proton NMR): This 1D experiment identifies all the distinct proton environments in the molecule. For this compound, it would reveal signals for the protons on the double bond (vinylic protons), protons on carbons adjacent to the carbonyl groups, the long aliphatic chain, and the terminal methyl group.

¹³C NMR (Carbon NMR): This 1D experiment identifies all the distinct carbon environments. Key signals would include those for the carboxylic acid carbon, the ketone carbon, the two alkene carbons, and the carbons of the long alkyl chain. biorxiv.org

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to trace the connectivity of the proton framework throughout the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu It is essential for assigning which proton belongs to which carbon in the molecular skeleton.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Atom Position(s) | NMR Type | Expected Chemical Shift (ppm) | Description |

|---|---|---|---|

| C-1 | ¹³C | 175-185 | Carboxylic Acid Carbonyl |

| C-2 | ¹H / ¹³C | ~2.5 / ~40-50 | Methylene (α to COOH) |

| C-3 | ¹³C | 195-210 | Ketone Carbonyl |

| C-4, C-5 | ¹H / ¹³C | 5.5-7.0 / 120-150 | Alkene (Vinyl) |

| C-6 to C-17 | ¹H / ¹³C | 1.2-1.6 / 22-35 | Aliphatic Chain (CH₂) |

Note: These are generalized, expected chemical shift regions. Actual values depend on the solvent and other structural factors.

Spectroscopic Methods for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. While it does not provide a detailed structural map like NMR, it serves as a quick verification tool. libretexts.org For this compound, an IR spectrum would confirm the presence of its key chemical features: the carboxylic acid, the ketone, and the carbon-carbon double bond.

The analysis relies on the principle that different types of covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad |

| Carboxylic Acid | C=O stretch | ~1710 | Strong, sharp |

| Ketone | C=O stretch | ~1715 | Strong, sharp |

| Alkene | C=C stretch | ~1650 | Medium to weak |

Note: The two C=O stretches (ketone and carboxylic acid) are very close and may overlap to form a single, broad, strong peak.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features. The carboxylic acid group would produce a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which often overlaps with C-H stretching vibrations. libretexts.orglibretexts.org Additionally, the carbonyl (C=O) of the carboxylic acid would show a strong absorption peak between 1760-1690 cm⁻¹. libretexts.org The ketone carbonyl (C=O) at the 3-position would also absorb in the carbonyl region, likely around 1715 cm⁻¹. The carbon-carbon double bond (C=C) of the enoic acid moiety would present a stretching vibration peak around 1650-1600 cm⁻¹. docbrown.info The unique combination of these peaks provides a "fingerprint" for the molecule, confirming the presence of the carboxylic acid, ketone, and alkene functional groups. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems within a molecule. rsc.org The α,β-unsaturated ketone system in this compound (the double bond at position 4 and the ketone at position 3) is a chromophore that absorbs UV light. This absorption is due to the promotion of electrons from the π to the π* molecular orbitals. technologynetworks.com While simple, unconjugated carboxylic acids absorb at wavelengths too low to be easily detected (around 210 nm), the conjugation in this compound shifts the absorption to a longer, more readily measurable wavelength. libretexts.org This characteristic absorption can be used for both qualitative identification and quantitative analysis. technologynetworks.com

| Spectroscopic Technique | Functional Group | Expected Absorption Region |

| Infrared (IR) | Carboxylic Acid O-H | 3300-2500 cm⁻¹ (broad) |

| Infrared (IR) | Carboxylic Acid C=O | 1760-1690 cm⁻¹ |

| Infrared (IR) | Ketone C=O | ~1715 cm⁻¹ |

| Infrared (IR) | Alkene C=C | 1650-1600 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | α,β-Unsaturated Ketone | >210 nm |

Chromatographic Separation Techniques for Purity and Analysis

Chromatography is indispensable for isolating and purifying this compound from reaction mixtures or biological extracts, as well as for assessing its purity. bio-rad.com

Ion Exclusion Chromatography (IEC) is a specialized technique particularly effective for separating organic acids. diduco.commz-at.deshodex.com The stationary phase is typically a sulfonated polystyrene cation exchange resin. shinwa-cpc.co.jp In this method, ionic compounds are repelled by the similarly charged stationary phase and elute quickly, while non-ionic or weakly acidic compounds, like protonated organic acids, can penetrate the resin pores and are retained longer. mz-at.de This allows for the effective separation of this compound from other charged species in a sample. diduco.com

Reversed-Phase Chromatography (RPC) , a cornerstone of high-performance liquid chromatography (HPLC), separates compounds based on their hydrophobicity. creative-biostructure.comalwsci.com The stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). creative-biostructure.comalwsci.com Due to its long hydrocarbon chain, this compound is a hydrophobic molecule and will be well-retained on a reversed-phase column. By adjusting the mobile phase composition, its elution can be controlled to separate it from other components in a mixture. creative-biostructure.com For acidic compounds like this compound, acidifying the mobile phase (e.g., with formic or acetic acid) can suppress ionization, leading to sharper peaks and improved separation. biotage.comchiraltech.com

| Chromatographic Technique | Principle of Separation | Stationary Phase | Mobile Phase | Suitability for this compound |

| Ion Exclusion Chromatography | Electrostatic repulsion and partitioning | Sulfonated polystyrene cation exchange resin | Aqueous acid | Effective for separating from ionic species |

| Reversed-Phase Chromatography | Hydrophobic interactions | Nonpolar (e.g., C18) | Polar (e.g., water/acetonitrile) | High retention due to hydrophobicity; good for purity analysis |

Since this compound can exist as enantiomers if a chiral center is present (which is possible depending on its synthesis or biological origin), chiral chromatography is essential for determining its enantiomeric purity. hplc.eumz-at.de This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. hplc.eu For carboxylic acids, CSPs like those based on Pirkle-type phases or macrocyclic glycopeptides can be effective. hplc.eulcms.cz The separation can be performed using either normal-phase (nonpolar mobile phase) or reversed-phase (polar mobile phase) conditions, with reversed-phase often being more compatible with mass spectrometry (MS) detection. lcms.cz The ability to separate and quantify the individual enantiomers is critical in pharmaceutical and biological research, as different enantiomers can have distinct biological activities. hplc.eu

Ion Exclusion and Reversed-Phase Chromatography for Organic Acids

Quantitative Analysis in Biological Samples and Reaction Mixtures

Accurate quantification of this compound in complex matrices like biological fluids or reaction mixtures is crucial for understanding its metabolism, pharmacokinetics, and reaction yields. orientjchem.org This typically involves a combination of extraction, chromatographic separation, and sensitive detection.

A common workflow for quantitative analysis from a biological sample such as plasma or urine involves several steps. nih.govuniversiteitleiden.nl First, the sample may undergo preparation steps like protein precipitation or liquid-liquid extraction to remove interfering substances. orientjchem.orgmdpi.com For total fatty acid analysis, a hydrolysis step is required to release esterified fatty acids. universiteitleiden.nl

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for quantifying fatty acids. nih.govuniversiteitleiden.nl Prior to analysis, the carboxylic acid group of this compound is typically derivatized to a more volatile ester, for example, by using pentafluorobenzyl (PFB) bromide. nih.govuniversiteitleiden.nl The sample is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides both mass information for identification and ion intensity data for quantification. universiteitleiden.nl The use of isotopically labeled internal standards is essential for accurate quantification. universiteitleiden.nl

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique, particularly when coupled with reversed-phase HPLC. lcms.czmdpi.com It avoids the need for derivatization in many cases and is well-suited for analyzing less volatile and thermally labile compounds. The HPLC separates the components of the mixture, which are then ionized and detected by the mass spectrometer. LC-MS offers high sensitivity and selectivity, making it ideal for detecting low concentrations of this compound in complex biological matrices. mdpi.com

| Analytical Technique | Sample Preparation | Principle | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization to a volatile ester | Separation by boiling point and polarity, followed by mass-based detection | High sensitivity, high specificity, well-established for fatty acid analysis |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Extraction, possibly hydrolysis | Separation by hydrophobicity, followed by mass-based detection | High sensitivity, high selectivity, suitable for non-volatile compounds, no derivatization needed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.